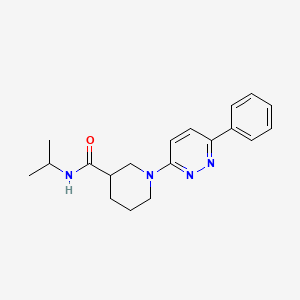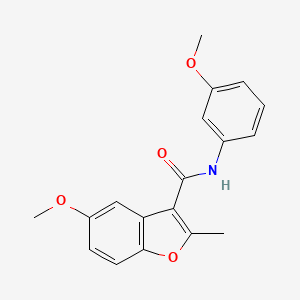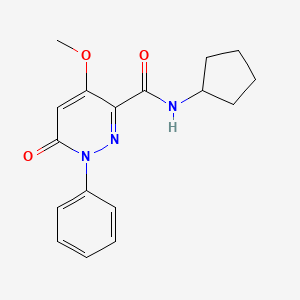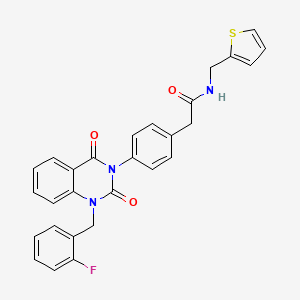
N-isopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Phenyl Substitution: Introduction of the phenyl group at the 6-position of the pyridazine ring using electrophilic aromatic substitution.
Piperidine Ring Formation: The piperidine ring can be formed through nucleophilic substitution reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反応の分析
Types of Reactions
1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Medicinal Chemistry: As a potential lead compound for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: In the development of novel materials with unique properties.
Biological Research: As a tool for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.
Pathways: Modulation of signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
- 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxylate
- 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carbothioamide
Uniqueness
1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1-(6-phenylpyridazin-3-yl)-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O/c1-14(2)20-19(24)16-9-6-12-23(13-16)18-11-10-17(21-22-18)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,16H,6,9,12-13H2,1-2H3,(H,20,24) |
InChIキー |
MMVIGLDAHGZWHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-difluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11279387.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11279391.png)



![9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279410.png)
![2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279414.png)

![2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B11279426.png)
![methyl 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11279436.png)
![4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid](/img/structure/B11279446.png)
![{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11279456.png)

